Brown FK

描述

Historical Context of Synthetic Food Colorants

The practice of adding color to food dates back to ancient times, initially utilizing natural sources like plants, herbs, and minerals. thespruceeats.comsymega.comfda.gov However, the modern era saw the development and widespread use of artificial food coloring, driven by the need for inexpensive, stable, and vibrant colors that could endure food processing. culinarysolvent.com The mid-19th century marked the genesis of artificial food colorings. fda.govculinarysolvent.com

Emergence of Synthetic Azo Dyes

A pivotal moment in the history of synthetic dyes occurred in 1856 with Sir William Henry Perkin's accidental discovery of Mauveine, the first synthetic organic dye, derived from coal tar. thespruceeats.comsymega.comfda.govculinarysolvent.comacs.orgwikipedia.org This discovery initiated the synthetic dye industry. culinarysolvent.com Following this, the late 19th century witnessed a surge in "coal-tar" dyes, which were cost-effective and available in a wide spectrum of colors. culinarysolvent.com The late 1870s saw the significant development of azo dyes with Otto Witt's synthesis of London Yellow. cdnsciencepub.com Azo dyes are characterized by the presence of one or more azo groups (-N=N-) linking organic moieties, typically aromatic centers, which contribute to their intense color through extensive resonance or conjugation. iipseries.orgwikipedia.org They are synthesized through a process involving the formation of a diazonium salt from a primary amine, followed by a coupling reaction with another aromatic compound. iipseries.orgtifr.res.inpsiberg.comunb.ca Azo dyes constitute a significant proportion of synthetic dyes used across various industries, including food and textiles. iipseries.orgwikipedia.org

Historical Applications of Brown FK in Food Systems

Historically, this compound was employed in food systems to impart a brown to reddish-brown color. ontosight.ai Its use was particularly noted in products where a stable color was desired that would not fade or leach during cooking. wikipedia.orgatamanchemicals.com Examples of its past applications include smoked and cured mackerels and other fish, as well as certain cooked hams and meats. wikipedia.orgatamanchemicals.com The "FK" in its name is reported to be an abbreviation for "For Kippers," highlighting one of its historical uses in coloring smoked fish. whiterose.ac.uk

Academic Significance of this compound Studies

Academic investigation into this compound contributes to several scientific disciplines, particularly within the realm of food science and regulatory frameworks.

Contributions to Food Additive Research

Research concerning this compound contributes to the broader understanding of food additives, specifically synthetic colorants. Studies have explored its chemical composition, properties, and interactions within food matrices. ontosight.ai Investigations into its behavior and characteristics provide data relevant to the field of food chemistry and the application of color additives in various food products. ontosight.ai

Implications for Analytical Chemistry and Regulatory Science

The presence of this compound in food necessitates robust analytical methods for its detection and quantification. Research in analytical chemistry has focused on developing and improving techniques to identify and measure this compound in complex food matrices. nih.govoup.commdpi.com High-performance liquid chromatography (HPLC) is a prominent technique used for the determination of this compound in food, with studies focusing on optimizing methods for better linearity, detection limits, precision, and accuracy. nih.govoup.com For instance, an improved HPLC method utilizing an RC-C18 column and diode array detection at 254 nm with specific mobile phases demonstrated good linearity (R² = 1.0) and detection/quantification limits of 0.06 and 0.19 μg/mL, respectively, along with good precision and accuracy across different food sample groups. nih.govoup.com Liquid chromatography-tandem mass spectrometry has also been employed for the identification of this compound components. nih.gov These analytical advancements are crucial for regulatory science, which involves the application of scientific principles to evaluate and ensure the safety and compliance of regulated products, including food additives. nih.govraps.orgresearchgate.net The ability to accurately detect and quantify this compound supports regulatory efforts to monitor its presence in food and enforce relevant standards. thespruceeats.comnih.gov

| Analytical Parameter | Value/Finding (HPLC Method) | Reference |

| Linearity (R²) | 1.0 | nih.govoup.com |

| Limit of Detection (LOD) | 0.06 μg/mL | nih.govoup.com |

| Limit of Quantification (LOQ) | 0.19 μg/mL | nih.govoup.com |

| Precision | 0-1.2% | nih.govoup.com |

| Accuracy (Seafood) | 86.5-92.8% | nih.gov |

| Accuracy (Noodles) | 90.8-94.8% | nih.gov |

| Accuracy (Other Foods) | 90.0-92.3% | nih.gov |

属性

CAS 编号 |

8062-14-4 |

|---|---|

分子式 |

C31H27N10Na3O9S3 |

分子量 |

848.8 g/mol |

IUPAC 名称 |

trisodium;4-[(2,4-diamino-5-methylphenyl)diazenyl]benzenesulfonate;4-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C18H16N6O6S2.C13H14N4O3S.3Na/c19-15-9-16(20)18(24-22-12-3-7-14(8-4-12)32(28,29)30)10-17(15)23-21-11-1-5-13(6-2-11)31(25,26)27;1-8-6-13(12(15)7-11(8)14)17-16-9-2-4-10(5-3-9)21(18,19)20;;;/h1-10H,19-20H2,(H,25,26,27)(H,28,29,30);2-7H,14-15H2,1H3,(H,18,19,20);;;/q;;3*+1/p-3 |

InChI 键 |

YJCJAUSWVUZMSY-UHFFFAOYSA-K |

SMILES |

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

规范 SMILES |

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

其他CAS编号 |

8062-14-4 |

同义词 |

Brown FK Brown-FK |

产品来源 |

United States |

Compositional and Structural Aspects of Brown Fk

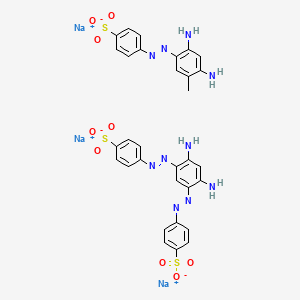

Defining Brown FK as a Mixture of Azo Components

This compound is characterized as a mixture primarily composed of azo dyes. researchgate.netscispace.comwikipedia.orgfishersci.fiwikipedia.org Azo dyes are synthetic organic compounds containing one or more azo groups (-N=N-) as part of their chemical structure. scispace.commedcraveonline.com These compounds are widely utilized across various industries, including food and textiles, for their coloring properties. scispace.commedcraveonline.com

Identification of Primary Constituent Dyes

Research indicates that this compound is a blend of different azo components. Two significant constituents identified are 2,4-diamino-5-(p-sulphophenylazo)-toluene and 1,3-diamino-4-(p-sulphophenylazo)benzene. researchgate.net These two compounds have been reported to each be present at approximately 18% of the total composition of this compound. researchgate.net Other major constituents, described as di- and tri-substituted diamines, have also been noted. researchgate.net

While the search results mention other azo dyes like Azorubine (Carmoisine, E122), Scarlet GN (Ponceau SX, E125), Orange G (Acid Orange 10), Tartrazine (E102), Sunset Yellow FCF (E110), and Ponceau 4R (E124), the direct association of these with being primary constituents of this compound (E154) within the provided search snippets is limited to the p-sulphophenylazo derivatives of m-toluylenediamine and m-phenylenediamine. Azorubine (E122) is mentioned as a synthetic red food dye from the azo group thegoodscentscompany.com, Scarlet GN (E125) is a red azo dye wikipedia.orgchemeurope.com, Orange G is a synthetic azo dye used in histology wikipedia.org, Tartrazine (E102) is a synthetic lemon yellow azo dye nih.gov, Sunset Yellow FCF (E110) is also an azo dye scispace.com, and Ponceau 4R (E124) is a synthetic red azo dye atamanchemicals.comcartrite.co.uk. Some sources list E124 as Ponceau 4R atamanchemicals.comcartrite.co.uk and also mention this compound as E154 scispace.comnih.gov, indicating they are distinct food coloring agents.

Based on the available information, the primary constituents explicitly named as components of this compound are the p-sulphophenylazo derivatives of m-toluylenediamine and m-phenylenediamine.

Regulatory Science and Policy Evolution of Brown Fk

International Regulatory Frameworks for Food Additives

The safety assessment and regulation of food additives, including colourings like Brown FK, are typically overseen by international and national bodies.

Role of Joint FAO/WHO Expert Committee on Food Additives (JECFA)

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) plays a crucial role in evaluating the safety of food additives at an international level. JECFA evaluated this compound multiple times. An early evaluation by JECFA noted that in long-term studies in mice, this compound produced hepatic nodules and tissue pigmentation, and some metabolites were cardiotoxic. The reproduction/teratogenicity studies available at that time were considered inadequate, and thus no Acceptable Daily Intake (ADI) could be established. inchem.org JECFA later withdrew a temporary ADI of 0.075 mg/kg body weight per day for this compound in 1987 because the toxicological data were considered inadequate. europa.eu

European Food Safety Authority (EFSA) and European Union Legislation

In the European Union, the European Food Safety Authority (EFSA) is responsible for the safety assessment of food additives. This compound (E154) was previously evaluated by the EU's Scientific Committee for Food (SCF) in 1983, which established an ADI of 0.15 mg/kg body weight per day. europa.eu However, as part of a re-evaluation programme for all food additives permitted in the EU, EFSA's Panel on Food Additives and Nutrient Sources added to Food (ANS) re-evaluated this compound. europa.eubryantresearch.co.ukbakeryandsnacks.com In its 2010 opinion, EFSA's Panel noted uncertainties surrounding the No Observed Adverse Effect Levels (NOAELs) reported in chronic toxicity and carcinogenicity studies in rats. europa.eu The Panel also highlighted that, as reported by JECFA, histopathological examination of lower dose groups in a carcinogenicity study had not been carried out, which the Panel considered should have been performed. europa.eu

Based on the deficiencies in the available toxicity database, the EFSA Panel concluded that it was unable to conclude on the safety of this compound. europa.eu Following this scientific opinion and information suggesting that this compound was no longer used by food manufacturers, it was decided that its specifications should not be included in the updated EU regulation laying down specifications for food additives. fao.orgeumonitor.eulegislation.gov.uklexaris.delegislation.gov.uk Consequently, this compound is currently not approved for use as a food additive in the European Union, although it was previously permitted only for colouring kippers. atamanchemicals.com1source.com

Global Regulatory Divergence and Prohibitions

The regulatory status of this compound varies significantly across different countries, with many jurisdictions prohibiting its use in food. This compound is currently not approved for use in the European Union, Australia, Austria, Canada, the United States, Japan, Switzerland, New Zealand, Norway, and Russia. atamanchemicals.comwikipedia.org It has been banned in numerous countries including Norway, Croatia, Slovakia, Lithuania, Sweden, Romania, Latvia, Australia, Malta, Finland, the USA, Canada, New Zealand, Germany, France, Japan, Poland, Netherlands, Estonia, Denmark, Portugal, Russia, Spain, Slovenia, and Switzerland. healthknight.com Historically, it was prohibited in all EEC member states except the UK and Irish Republic. raggeduniversity.co.uk The prohibition in many countries is a result of concerns regarding potential health impacts. atamanchemicals.comontosight.ai

Scientific Opinions and Re-evaluations Leading to Regulatory Changes

The regulatory trajectory of this compound is a clear example of how scientific opinions and subsequent re-evaluations based on emerging data can lead to changes in the permitted status of food additives.

Data Deficiencies in Early Evaluations

Early evaluations of this compound by regulatory bodies like JECFA and the SCF were conducted based on the scientific data available at the time. However, these evaluations identified deficiencies in the toxicological data. JECFA, in particular, withdrew its temporary ADI in 1987 due to inadequate toxicological data. europa.eu Similarly, the EFSA's re-evaluation in 2010 highlighted limitations and uncertainties in the available toxicity studies, particularly concerning the lack of detailed histopathological examination at lower dose levels in some studies. europa.eu These data deficiencies hindered the ability of regulatory bodies to establish a definitive safe level of intake. europa.eu

Policy Implications of Regulatory Decisions on Food Additive Standards

Regulatory decisions concerning this compound (E154) as a food additive have significantly impacted food additive standards and related policies across various jurisdictions. This compound is a synthetic azo dye, defined as a mixture of six azo components, along with sodium chloride and/or sodium sulfate (B86663) food-detektiv.deoup.com1source.comatamanchemicals.com. However, regulatory bodies like the European Food Safety Authority (EFSA) and the European Commission have specified that this compound, for regulatory purposes, is considered a mixture primarily comprising only two specific components, Component II and Component IV oup.com.

The regulatory history of this compound highlights a shift towards stricter control and eventual prohibition in many regions due to evolving scientific understanding and risk assessments. Initially, this compound was permitted in certain foods, notably smoked and cured fish like kippers, to impart a desirable colour that would not fade during cooking food-detektiv.deatamanchemicals.comwikipedia.org. The rationale for its use was primarily aesthetic and technological, aiming to maintain a "healthy-looking" appearance in processed products food-detektiv.deatamanchemicals.comivyroses.com.

However, scientific evaluations by bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the EU's Scientific Committee for Food (SCF) raised concerns regarding the adequacy of available toxicological data oup.comeuropa.eu. JECFA, for instance, withdrew its temporary Acceptable Daily Intake (ADI) for this compound in 1987 because the toxicological data were considered insufficient europa.eu. The EFSA, in its 2010 re-evaluation, similarly concluded that it was unable to definitively assess the safety of this compound due to deficiencies in the available toxicity data atamanchemicals.comwikipedia.orgeuropa.eu.

Similarly, this compound is not approved for use in other countries, including the United States, Australia, Canada, Japan, Switzerland, New Zealand, Norway, and Russia wikipedia.orgwelshsweets.co.uk. The ban in the United States is also noted food-detektiv.deivyroses.com. These widespread prohibitions illustrate a global trend towards removing food additives from the market when their safety cannot be unequivocally established based on current scientific data.

The policy decisions regarding this compound reflect a broader principle in food additive regulation: the onus is on the industry to provide sufficient scientific evidence to demonstrate the safety of a substance under its intended conditions of use before it can be authorized or remain authorized fsai.iehunterlab.com. The absence of adequate data, as was the case with this compound in later evaluations, can lead to the withdrawal of approval, irrespective of previous permissions based on older assessments.

The regulatory evolution of this compound also highlights the dynamic nature of food additive standards, which are subject to change based on new scientific information and refined risk assessment methodologies. The re-evaluation process, as undertaken by EFSA, is a critical component of this, ensuring that previously approved additives continue to meet current safety standards europa.eubryantresearch.co.uk.

The policy implication for the food industry is the necessity of continuous monitoring of regulatory requirements and the proactive generation of robust scientific data to support the safety of the food additives they use. The case of this compound serves as an example where a lack of updated safety data led to the removal of an additive from the permitted list, impacting the products where it was traditionally used, such as kippers food-detektiv.dewikipedia.org.

The regulatory status of this compound in different regions can be summarized as follows:

| Region | Regulatory Status | Primary Justification for Status (based on search results) |

| European Union | Not Approved (effectively banned since 2011) | Insufficient toxicological data to conclude on safety; reportedly no longer used. 1source.comwikipedia.orgeuropa.eu |

| United States | Banned | Not Approved food-detektiv.deivyroses.comwelshsweets.co.uk |

| Australia | Banned | Not Approved wikipedia.orgwelshsweets.co.uktellspecopedia.com |

| Canada | Not Approved | Not Approved wikipedia.org |

| Japan | Not Approved | Not Approved wikipedia.org |

| Switzerland | Not Approved | Not Approved wikipedia.org |

| New Zealand | Not Approved | Not Approved wikipedia.orgivyroses.com |

| Norway | Not Approved | Not Approved wikipedia.org |

| Russia | Not Approved | Not Approved wikipedia.org |

This table illustrates the consistent policy outcome across multiple developed nations, driven by scientific assessments that found the data supporting this compound's safety to be inadequate. The policy implication is a harmonized approach in many parts of the world towards prohibiting this specific food colour.

The policy decisions also underscore the importance of international collaboration and information sharing among regulatory bodies, as seen in the references to evaluations by both JECFA and EFSA influencing national or regional policies oup.comeuropa.eubryantresearch.co.uk.

Advanced Analytical Methodologies for Brown Fk Quantification and Characterization

Chromatographic Techniques for Brown FK Analysis

Chromatographic techniques, particularly HPLC, have proven effective for the analysis of colorants, including this compound researchgate.netlew.ro. These methods leverage the differential interactions of the components with a stationary phase and a mobile phase to achieve separation lew.ro.

High-Performance Liquid Chromatography (HPLC) Development

The development of robust HPLC methods is crucial for the reliable detection and quantification of this compound. An improved analytical method utilizing HPLC has been developed for the detection of this compound in foods oup.comresearchgate.netnih.gov. This method typically employs a reversed-phase C18 column oup.comresearchgate.netlew.ro.

Optimization of the stationary and mobile phases is critical to achieving adequate separation and detection of this compound and its components uhplcs.com. For this compound analysis, a C18 stationary phase is commonly used oup.comresearchgate.netlew.ro. The mobile phase often consists of a mixture of solvents. In one reported method, the mobile phase comprised a 0.075 M sodium acetate (B1210297) buffer adjusted to pH 6 with glacial acetic acid (Solvent A) and a mixture of Solvent A and methanol (B129727) at a 2:3 (v/v) ratio (Solvent B) oup.com. An isocratic elution program with 45% B at a flow rate of 1.0 mL/min was applied, with the column temperature maintained at 30°C oup.com. Another method used sodium acetate solution and methanol as mobile phases oup.comresearchgate.net. For LC-MS/MS analysis, the mobile phase can consist of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B), utilizing a gradient elution program oup.com. Formic acid is used to facilitate the separation of azo dyes oup.com.

Diode Array Detection (DAD) is a widely used detection method in HPLC for the analysis of food colorants, including this compound, due to its ability to scan a range of wavelengths simultaneously oup.comresearchgate.netnih.govakjournals.com. For the analysis of this compound, absorbance is typically monitored at 254 nm using a DAD oup.comresearchgate.netnih.gov. This allows for the detection and quantification of the separated components of this compound.

Optimization of Stationary and Mobile Phases

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Confirmatory Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful technique used for the confirmatory analysis and identification of this compound in complex matrices oup.comresearchgate.netnih.govresearchgate.net. LC-MS/MS can be used to identify this compound in chromatographic peaks, providing more definitive identification than UV detection alone oup.comresearchgate.netnih.gov. An LC-MS/MS system equipped with electrospray ionization (ESI) is often used oup.com. A C18 column, such as a Thermo Scientific Hypersil GOLD C18 (2.1 × 100 mm, 1.9 μm particle size), can be applied for this analysis oup.com. The mobile phase may consist of water with 0.1% formic acid and acetonitrile with 0.1% formic acid, with a gradient elution program oup.com.

Method Validation Parameters for this compound Detection

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose researchgate.netjespublication.com. For the detection of this compound, key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ) oup.comresearchgate.netnih.govresearchgate.net.

Linearity and Calibration Curve Establishment

Linearity assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range researchgate.netjespublication.com. The calibration curve, which plots the detector response against known concentrations of the analyte, is used to determine linearity researchgate.netjespublication.comnih.gov. For this compound analysis by HPLC, good linearity has been reported with a coefficient of linear regression (R²) of 1.0 oup.comresearchgate.netnih.gov. Linearity can be determined using a series of standard solutions at different concentrations oup.com.

Data from a reported HPLC method for this compound showed the following validation parameters:

| Parameter | Value |

| Linearity (R²) | 1.0 oup.comresearchgate.netnih.gov |

| LOD (μg/mL) | 0.06 oup.comresearchgate.netnih.gov |

| LOQ (μg/mL) | 0.19 oup.comresearchgate.netnih.gov |

| Precision (%) | 0–1.2 oup.comresearchgate.net |

| Accuracy (%) | 86.5–94.8 oup.comresearchgate.net |

The LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve oup.comjespublication.com. The reported LOD and LOQ values for the improved HPLC method were 0.06 μg/mL and 0.19 μg/mL, respectively oup.comresearchgate.netnih.gov. These values were found to be lower than those of previously reported HPLC methods oup.comresearchgate.net.

Table 1: Summary of Analytical Method Validation Parameters for this compound

This compound is defined as a mixture of six azo components oup.com1source.com. The analysis data often represents the sum of the peaks corresponding to these components oup.com.

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical parameters for evaluating the sensitivity of an analytical method. For an improved HPLC method using an RC-C18 column and DAD at 254 nm, the LOD and LOQ for this compound were determined to be 0.06 μg/mL and 0.19 μg/mL, respectively oup.comnih.gov. When comparing different methods, the method developed in one study exhibited the lowest LOD and LOQ values among those tested, including methods previously reported by JECFA and others for azo dyes researchgate.net.

A comparison of LOD and LOQ values from different methods is presented in the table below:

| Method | LOD (μg/mL) | LOQ (μg/mL) |

| Improved HPLC Method (RC-C18, DAD 254 nm) | 0.06 | 0.19 |

| JECFA Method (reproduced) | 0.175 | 0.532 |

| Kirschbaum et al. (reproduced) | 0.345 | 1.046 |

| Zhao and Hardin (reproduced) | 0.083 | 0.160 |

*Data compiled from search results researchgate.net.

Precision and Accuracy Assessments

Precision and accuracy are essential for ensuring the reliability of analytical results. Precision refers to the agreement among replicate measurements, while accuracy relates to the closeness of a measured value to the true value nih.gov. For the improved HPLC method, the precision was found to be between 0% and 1.2% oup.comnih.gov. Accuracy, assessed through recovery tests with spiked food samples, ranged from 86.5% to 94.8% oup.comnih.gov. The relative standard deviations (RSDs) for accuracy were between 0% and 1.8% oup.com. Recovery rates between 80% and 120% are generally considered acceptable oup.com.

A summary of precision and accuracy findings is shown below:

| Parameter | Range (%) |

| Precision | 0 – 1.2 |

| Accuracy | 86.5 – 94.8 |

| RSD | 0 – 1.8 |

Inter-laboratory Reproducibility Studies

Inter-laboratory reproducibility studies are crucial for validating an analytical method across different laboratories nih.govnist.gov. Such studies assess the variability of results obtained when the same method is applied to identical samples in different settings nih.govbenchmark-intl.com. Inter-laboratory testing has been conducted to evaluate the precision of analytical methods for this compound oup.comnih.gov. In one study, inter-laboratory comparison of recoveries and RSD values showed acceptable results, with recovery ratios between 80% and 120% and RSD values under 20%, complying with EU guidelines oup.com.

Sample Preparation Strategies for Diverse Food Matrices

Effective sample preparation is vital for the accurate analysis of food colorants in diverse and complex food matrices nih.govmdpi.com. The preparation protocol is highly dependent on the type and nature of the food sample mdpi.comresearchgate.net.

Extraction and Clean-up Procedures for Complex Samples

Extraction and clean-up procedures are necessary to isolate the analyte from the food matrix and remove interfering substances nih.govmdpi.com. There is no single standardized method for synthetic colorant extraction, but procedures typically involve releasing the analytes from the matrix followed by an efficient extraction protocol such as solid-liquid or liquid-liquid extraction mdpi.com. For complex samples, techniques like membrane filtration, liquid-liquid extraction, and solid phase extraction (SPE) can be employed for clean-up nih.govmdpi.comfood.gov.uk. SPE is often used to clean up and concentrate extracts before instrumental analysis food.gov.uk.

An optimized pretreatment method for this compound in different food sample groups, including seafood, noodles, and other foods, has been developed, yielding specific recovery ranges oup.comnih.gov.

| Food Matrix | Recovery Range (%) |

| Seafood | 86.5 – 92.8 |

| Noodles | 90.8 – 94.8 |

| Other Foods | 90.0 – 92.3 |

Matrix Effects in this compound Analysis

Matrix effects refer to the influence of components in the sample matrix, other than the analyte, on the analytical signal researchgate.netmdpi.com. These effects can lead to inaccuracies in quantification if not properly addressed researchgate.net. In the analysis of food colorants, matrix effects can be significant due to the complex composition of food products nih.govmdpi.com. For example, in the analysis of various food additives, including some colorants, strong matrix effects (more than 20% difference in signal intensities between solvent and matrix-matched calibrations) were observed in spices, necessitating matrix-matched calibration tandfonline.com. While not specifically detailed for this compound in all matrices, the principle of matrix effects is relevant to its analysis in complex food samples nih.govmdpi.com.

Comparative Analysis of Analytical Methodologies

Various analytical techniques are used for the determination of synthetic food colorants, including spectrophotometry, thin layer chromatography (TLC), capillary electrophoresis, HPLC, and mass spectrometry (MS) mdpi.com. HPLC with spectrophotometric detectors (UV-Vis or DAD) is a predominant technique, followed by tandem MS (LC-MS/MS) mdpi.comresearchgate.net.

An improved HPLC method for this compound detection in foods using an RC-C18 column and DAD at 254 nm demonstrated good linearity and favorable LOD/LOQ values compared to previously reported methods, including a JECFA method that showed poor resolution between this compound components II and IV oup.comresearchgate.net. Other HPLC methods for azo-dye analysis have also been applied to this compound, but some did not achieve full separation of its components oup.com.

The choice of analytical method and sample preparation protocol is often matrix-dependent nih.govmdpi.com. While HPLC-DAD is widely used, LC-MS/MS offers higher specificity for identifying components oup.comnih.govresearchgate.net.

Resolution Challenges in Component Separation

Separating the individual components of this compound presents analytical challenges due to its complex nature as a mixture of six main azo dyes and subsidiary coloring matters fao.org. Early analytical methods, such as those described by the JECFA in 2006, which utilized an HPLC system with a C8 reversed-phase column, faced difficulties in achieving sufficient resolution between certain components, specifically components II and IV oup.com. The reproduced HPLC chromatograms from these older methods showed poor resolution and asymmetrical peak shapes oup.com.

Advancements Over Previous Analytical Approaches

Significant advancements have been made in the analytical methodologies for this compound to overcome previous limitations, particularly concerning component separation and quantification nih.govoup.com. An improved HPLC method has been developed that utilizes an RC-C18 column and diode array detection (DAD) at 254 nm nih.govoup.com. This method employs sodium acetate solution and methanol as mobile phases nih.govoup.com.

This improved HPLC method demonstrates good linearity with an R2 value of 1.0 nih.govoup.com. The limits of detection (LOD) and quantification (LOQ) for this method were determined to be 0.06 μg/mL and 0.19 μg/mL, respectively nih.govoup.com. Precision ranges from 0-1.2%, and accuracy falls between 86.5% and 94.8% nih.govoup.com. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been employed to identify this compound within the detected peaks, confirming the presence of the compound nih.govoup.com.

Optimization of the pretreatment method for different food sample groups, including seafood, noodles, and others, has resulted in good recovery rates nih.gov. Recoveries ranged from 86.5-92.8% for seafood, 90.8-94.8% for noodles, and 90.0-92.3% for other food types nih.gov. Inter-laboratory testing has also been conducted to ensure the precision of the method nih.gov.

The new HPLC method provides sharper and more symmetrical peaks with good resolution (8.51) compared to the previously reported JECFA method for this compound detection and other methods used for analyzing different azo dyes oup.com. Comparisons with other published HPLC methods for simultaneous analysis of azo dyes have shown that while peaks may be detected, they are not always fully separated, highlighting the improved resolution of the newer method oup.com.

Analytical Performance Data for Improved HPLC Method:

| Parameter | Value |

| Linearity (R2) | 1.0 |

| LOD (μg/mL) | 0.06 |

| LOQ (μg/mL) | 0.19 |

| Precision | 0-1.2% |

| Accuracy | 86.5-94.8% |

Sample Recovery Data by Food Group:

| Food Group | Recovery Range (%) |

| Seafood | 86.5-92.8 |

| Noodles | 90.8-94.8 |

| Other | 90.0-92.3 |

Chemical and Biochemical Transformations of Brown Fk

Degradation Pathways of Azo Dyes: General Principles

Azo dyes are generally resistant to degradation under aerobic environmental conditions due to the electron-withdrawing nature of the azo group, which makes them less susceptible to oxidative catabolism. mst.dk However, they can undergo significant transformation through reductive and oxidative pathways.

Microbial Reduction and Cleavage of Azo Linkages

Microbial reduction is a primary pathway for the degradation of azo dyes, particularly under anaerobic or anoxic conditions. nih.govtandfonline.comresearchgate.net This process involves the reductive cleavage of the azo linkage (-N=N-) catalyzed by enzymes known as azoreductases. nih.govmst.dktandfonline.comnih.govresearchgate.net These enzymes are found in a wide variety of microorganisms, including bacteria in intestinal tracts and those in anaerobic environments. nih.govmst.dknih.govmdpi.com

The reductive cleavage typically involves the sequential transfer of electrons to the azo bond, using electron donors such as NAD(P)H. tandfonline.comresearchgate.netcore.ac.uk This reaction splits the azo molecule into generally colorless aromatic amines. nih.govreagecon.comtandfonline.comnih.gov

The general reaction can be represented as:

Ar1-N=N-Ar2 + [H] → Ar1-NH2 + Ar2-NH2

where Ar1 and Ar2 represent aromatic groups.

Studies have shown that various anaerobic bacteria, including species from the genera Clostridium and Eubacterium, are capable of reducing the azo linkage. mst.dk Azoreductase activity has been observed in different bacterial preparations and can be influenced by factors such as pH, temperature, dye concentration, and the presence of redox mediators. researchgate.netasm.org

Formation of Aromatic Amine Metabolites

The reductive cleavage of the azo linkage directly leads to the formation of aromatic amines. nih.govreagecon.commst.dktandfonline.comnih.govnih.gov The structure of the resulting aromatic amines depends on the specific azo dye being degraded. For many azo dyes, this metabolic step is crucial because aromatic amines can have different toxicological properties compared to the parent dye, often being more toxic or genotoxic. tandfonline.comnih.govresearchgate.net

The formation of aromatic amines is a significant concern in the environmental fate and potential health impacts of azo dyes. reagecon.comtandfonline.comresearchgate.net These metabolites can be absorbed and may persist in the environment. tandfonline.com

Oxidative Transformation Mechanisms

While reductive cleavage is prominent under anaerobic conditions, azo dyes can also undergo oxidative transformations, particularly under aerobic conditions or through chemical oxidation processes. researchgate.netijcmas.com Oxidative degradation can involve various mechanisms, including the action of enzymes like laccases and peroxidases, or reactions with reactive oxygen species such as hydroxyl radicals. core.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.net

Oxidative transformation can lead to the disruption of the azo group and the formation of various products, including diazo compounds, quinones, phenols, and phthalic acid derivatives. researchgate.net The initial step in some oxidative pathways may involve the addition of a hydroxyl radical to the azo moiety, followed by bond rupture. researchgate.net There is ongoing research into whether the C-N or N-N bond is preferentially cleaved during oxidative degradation. researchgate.net

Enzymes like laccases can decolorize azo dyes through a free radical mechanism, potentially forming phenolic compounds and sometimes leading to polymerization of reaction products. core.ac.ukijcmas.comnih.gov

Brown FK Stability under Environmental and Processing Conditions

The stability of this compound, like other azo dyes, is an important factor in its persistence in various environments and during processing. Dyes are generally designed to have a high degree of chemical and photolytic stability. mst.dk

Thermal Degradation Characteristics

Photodegradation Kinetics and Products

Photodegradation is generally not considered a primary degradation pathway for many azo dyes, despite their ability to absorb light in the visible and UV range. mst.dk This inherent stability is a required feature for their application as colorants. mst.dk

Specific studies detailing the photodegradation kinetics and products of this compound were not found in the provided search results. However, for azo dyes in general, photolytic processes, if they occur, could involve complex reactions leading to various breakdown products. The extent and nature of photodegradation are highly dependent on the specific chemical structure of the dye and the environmental conditions, such as light intensity and the presence of photosensitizers.

Compound Names and PubChem CIDs

Mediocre Stability Profile of this compound

This compound demonstrates a fairly mediocre stability profile when subjected to certain conditions. Studies investigating the stability of synthetic food coloring matters in aqueous solutions have shown that this compound exhibits only fairly mediocre stability to light lboro.ac.uk. Similarly, its thermal stability has also been described as poor lboro.ac.uk.

Here is a table summarizing the stability of this compound:

| Condition | Stability | Source |

| Light | Mediocre | lboro.ac.uk |

| Heat | Poor | lboro.ac.uk |

In Vitro and Non-Human In Vivo Degradation Studies

In vitro and non-human in vivo studies have been conducted to understand how this compound is degraded in biological systems. In vitro studies typically use cells or tissues outside of a living organism, while in vivo studies are conducted in living organisms, such as animals researchgate.netuhnresearch.ca.

Enteric Microbial Metabolism of this compound

The metabolism of this compound by enteric microbes, particularly gut bacteria, plays a significant role in its degradation. Studies have demonstrated that the toxicity associated with this compound in the gut is due to polyamino compounds that result from the reduction of two of its components by gut bacteria cambridge.org. This highlights the capacity of the intestinal microflora to metabolize components of this compound cambridge.org. The specific activity of microbial azoreductase, an enzyme found in gut bacteria, is higher than that in the liver, suggesting that intestinal metabolism can be a significant pathway for the breakdown of azo dyes like those in this compound cambridge.org.

Identification of Degradation Products in Controlled Systems

Research in controlled systems, including in vitro and non-human in vivo studies, has led to the identification of degradation products of this compound. In rats fed with a component of this compound (component II), preliminary examination of urine showed the presence of sulfanilic acid and small amounts of the unchanged dye inchem.org. Further analysis of urine extracts revealed several acetylated diaminotoluene metabolites, including 5-acetamido-2,4-diaminotoluene (identified as a major metabolite), 2,5-diacetamido-4-aminotoluene, 2,4-diacetamido-5-amino-toluene, and 4,5-diacetamido-2-amino-toluene inchem.org. Unchanged dye was also detected in fecal extracts, but no other dye-derived compounds were identified in feces in that particular study inchem.org.

Amines derived from this compound and its myotoxic components (components I and II) have been identified as biological degradation products formed in the intestine inchem.org.

Here is a table summarizing some identified degradation products:

| Degradation Product | Source of Study (Non-Human) | Location Found (Non-Human) |

| Sulfanilic acid | Rat | Urine |

| 5-acetamido-2,4-diaminotoluene | Rat | Urine |

| 2,5-diacetamido-4-aminotoluene | Rat | Urine |

| 2,4-diacetamido-5-amino-toluene | Rat | Urine |

| 4,5-diacetamido-2-amino-toluene | Rat | Urine |

| Amines derived from this compound | Rat | Intestine |

| Amines derived from Component I | Rat | Intestine |

| Amines derived from Component II | Rat | Intestine |

Future Directions in Brown Fk Academic Research

Development of Novel High-Throughput Analytical Techniques

The analysis of synthetic food dyes, including the components of Brown FK, traditionally relies on techniques such as high-performance liquid chromatography (HPLC) lookchem.comnih.gov. While effective, conventional HPLC methods can be time-consuming and may require significant solvent usage, limiting their applicability for high-throughput analysis of large sample sets or complex matrices lookchem.com. Future research is needed to develop novel analytical techniques that offer increased speed, sensitivity, and the ability to simultaneously quantify multiple components and their potential by-products in complex matrices.

High-throughput screening methods employing techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) have shown promise in the rapid and comprehensive identification and quantification of various illegal dyes in food products epa.govwikipedia.org. The application of such advanced hyphenated techniques to this compound and its constituent dyes could significantly enhance monitoring capabilities. Research into miniaturized analytical systems, such as lab-on-a-chip technologies, combined with sensitive detection methods, also holds potential for developing portable and cost-effective tools for rapid screening and analysis of this compound in various sample types epa.gov.

Furthermore, the integration of machine learning algorithms with analytical data could facilitate the rapid interpretation of complex chromatographic profiles, enabling faster identification and quantification of this compound components and their degradation products, even at trace levels in challenging matrices epa.govnih.gov. Future work should focus on developing and validating these high-throughput methods specifically for the complex mixture that constitutes this compound, ensuring accuracy, reliability, and robustness across diverse sample types relevant to its historical use and potential environmental presence.

Advanced Studies on Degradation Pathways and By-product Characterization

Azo dyes are known to undergo various degradation processes, both biotic and abiotic, leading to the formation of potentially hazardous aromatic amines chem960.comcas.orgnih.gov. Understanding the specific degradation pathways of this compound and comprehensively characterizing its by-products is a critical area for future research. Studies on the thermal and light stability of this compound have indicated its mediocre stability compared to some other food colorings, with the observation of decay product chromatographic peaks nih.gov.

Future research should delve deeper into the specific chemical reactions and conditions that lead to the degradation of each of the six azo dyes present in this compound. This includes advanced studies on microbial degradation under various environmental conditions, as microbes play a significant role in the breakdown of azo dyes guidechem.comchemsrc.com. Identifying the specific microbial consortia and enzymes involved in the degradation of this compound components would be valuable.

Detailed characterization of the degradation by-products using advanced analytical techniques like high-resolution mass spectrometry is crucial fishersci.com. This would involve identifying the chemical structures of all significant metabolites formed under different degradation scenarios (e.g., enzymatic, photochemical, thermal). Research should also investigate the potential for further transformation of these primary by-products in the environment or during processing. Understanding these pathways and identifying all resulting compounds is essential for a complete assessment of the fate and potential impact of this compound.

Long-Term Environmental Fate and Transport Research

The environmental impact of azo dyes is a significant concern due to their widespread use and the potential toxicity of their degradation products, particularly aromatic amines, which can be carcinogenic chem960.comcas.orgnih.gov. Azo dyes can persist in aquatic ecosystems, affecting water quality and potentially accumulating in organisms nih.govguidechem.com. Future research needs to focus on the long-term environmental fate and transport of this compound and its degradation by-products.

Specific research areas should include comprehensive studies on the persistence of this compound components and their metabolites in various environmental compartments, such as water bodies, soil, and sediment. This would involve laboratory studies simulating different environmental conditions (e.g., pH, temperature, light exposure, microbial activity) and field studies to monitor their presence and transformation in real-world scenarios.

Research is also needed to understand the transport mechanisms of these compounds in the environment, including their potential for leaching into groundwater, their adsorption to soil particles, and their uptake by plants and aquatic organisms nih.gov. Investigating the potential for bioaccumulation and biomagnification of this compound and its persistent metabolites in food chains is another critical area. Such studies are vital for assessing the potential long-term ecological risks associated with the historical or potential future release of this compound into the environment.

Implications for Food Additive Research Methodologies and Regulatory Science Paradigms

The case of this compound, a complex mixture of azo dyes whose safety assessment has faced challenges due to deficiencies in available toxicity data epa.gov, highlights the need for evolving food additive research methodologies and regulatory science paradigms. Future research in this area should focus on developing more robust and efficient approaches for the safety assessment of complex food additives.

This includes the development and application of New Approach Methodologies (NAMs) to reduce reliance on traditional animal testing and provide more human-relevant data for hazard identification and characterization pharmint.net. Research into in vitro and in silico methods for predicting the potential toxicity and metabolic fate of complex mixtures like this compound and their degradation products is crucial.

Furthermore, research should explore improved methodologies for assessing dietary exposure to complex food additives, considering their presence in various food products and potential formation of by-products during food processing or storage. This requires sophisticated analytical methods capable of accurately quantifying multiple components and metabolites in diverse food matrices.

From a regulatory science perspective, future research should contribute to the development of modernized frameworks for the safety assessment and regulation of complex substances in food pharmint.net. This includes exploring approaches for assessing the cumulative and synergistic effects of multiple components in a mixture, as well as considering the impact of processing-induced by-products. Research is also needed to facilitate international collaboration and harmonization of food additive standards and assessment procedures, drawing lessons from the varied regulatory status of this compound globally. The development of transparent and science-based risk assessment paradigms that can effectively evaluate the safety of complex food additives in a timely manner is a key future direction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。